Euphorbia factor L8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,3E,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13+/t18-,22-,23+,24-,25?,26-,30+/m0/s1 |
InChI Key |
PJHBZROILRCFRB-IGDZIQEQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Euphorbia Factor L8: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8 is a complex diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris. This document provides a comprehensive overview of its discovery, chemical properties, and cytotoxic activity. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological effects. While the precise signaling pathway of this compound remains to be fully elucidated, this guide explores the established mechanisms of closely related lathyrane diterpenoids, offering a strong basis for future research and drug development endeavors.
Introduction
The plant kingdom is a vast reservoir of structurally diverse and biologically active secondary metabolites, many of which have been developed into life-saving pharmaceuticals. The genus Euphorbia has a long history in traditional medicine, particularly in Chinese medicine, for the treatment of a variety of conditions, including cancer.[1][2] The seeds of Euphorbia lathyris, a plant native to the Mediterranean and introduced worldwide, are a rich source of lathyrane-type diterpenoids.[2] These compounds are characterized by a unique tricyclic 5/11/3 ring system and are often highly oxygenated and esterified with various acyl groups.[3][4]
This compound is one such lathyrane diterpenoid isolated from E. lathyris seeds.[1] Its intricate molecular architecture and cytotoxic properties make it a compound of significant interest for oncological research and drug discovery. This technical guide aims to consolidate the current knowledge on this compound, providing a detailed resource for researchers in the field.
Discovery and Origin
This compound was first isolated from the seeds of Euphorbia lathyris, a plant with a history of use in traditional Chinese medicine for ailments such as hydropsy, ascites, and tumors.[1] The isolation and structural elucidation of this compound were part of a broader investigation into the bioactive constituents of this plant species.[1]
The structure of this compound was determined through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1] It is a member of the lathyrane class of diterpenoids, which are almost exclusively found in the Euphorbiaceae family.[2]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene | [1] |
| Molecular Formula | C30H37NO7 | [1] |
| Molecular Weight | 523.61 g/mol | [1] |
Structural Features
This compound possesses a complex tricyclic skeleton characteristic of lathyrane diterpenoids. This core structure consists of a five-membered ring, an eleven-membered ring, and a three-membered cyclopropane (B1198618) ring.[1] The five- and eleven-membered rings are trans-fused, while the eleven- and three-membered rings are cis-fused.[1] The molecule is further functionalized with two acetoxy groups, a nicotinoyloxy group, and a ketone.[1]
Experimental Protocols
Isolation of this compound
The following protocol is based on the methods described for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.[2]
Diagram of the Isolation Workflow:
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Euphorbia Factor L8 in Euphorbia lathyris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are of significant interest to the pharmaceutical industry due to their diverse biological activities, including cytotoxic and multidrug resistance reversal properties. This document details the proposed enzymatic steps, key enzyme families, and relevant experimental protocols for studying this pathway. Quantitative data from related studies are summarized, and logical diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding and further research in the field of natural product biosynthesis and drug discovery.
Introduction
Euphorbia lathyris, commonly known as caper spurge, is a rich source of a diverse array of bioactive diterpenoids. Among these, the lathyrane-type diterpenoids, including this compound, have garnered considerable attention for their complex chemical structures and promising pharmacological activities. This compound is a polyoxygenated and acylated tricyclic diterpenoid, the biosynthesis of which involves a series of complex enzymatic reactions. Understanding the intricate biosynthetic pathway of this molecule is crucial for its potential biotechnological production and for the generation of novel analogs with improved therapeutic properties.
This guide synthesizes the current knowledge on the biosynthesis of lathyrane diterpenoids in E. lathyris to propose a detailed pathway for this compound. It covers the initial cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the lathyrane scaffold, followed by a series of oxidative and acylation modifications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to commence from the cyclization of GGPP and proceeds through a series of modifications to the resulting lathyrane skeleton. The key stages are outlined below.
Formation of the Lathyrane Skeleton
The initial step in the biosynthesis of lathyrane diterpenoids is the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic 5/11/3-membered tricyclic lathyrane ring system. This transformation is catalyzed by a diterpene synthase, casbene (B1241624) synthase (CBS). The proposed initial steps are as follows:
-
GGPP to Casbene: Casbene synthase catalyzes the cyclization of GGPP to form casbene, a macrocyclic diterpene that serves as a crucial intermediate for a wide range of diterpenoids in the Euphorbiaceae family.[1]
-
Casbene to Jolkinol C: The conversion of casbene to the lathyrane diterpenoid jolkinol C is a key branching point. This process is thought to involve cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH). Specifically, CYP71D445 and CYP726A27 from E. lathyris have been shown to catalyze the regio-specific oxidation of casbene at the C-9 and C-5 positions, respectively.[2][3] Subsequent action by an alcohol dehydrogenase, such as ElAdh1, is proposed to facilitate the cyclization to form jolkinol C.[2][3]
Tailoring of the Lathyrane Scaffold to Yield this compound
Following the formation of the lathyrane core, a series of post-cyclization modifications, including hydroxylations and acylations, are necessary to produce this compound. The precise structure of this compound is (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene.[4] Based on this structure, the following tailoring steps are proposed:
-
Hydroxylations: Cytochrome P450 monooxygenases of the CYP71D and CYP726A subfamilies are known to be involved in the oxidation of the casbene and lathyrane skeletons.[5][6] Specific CYPs are responsible for introducing hydroxyl groups at various positions on the lathyrane ring, leading to a polyhydroxylated intermediate.
-
Acylations: The hydroxylated lathyrane core is then decorated with acetyl and nicotinoyl groups. This is catalyzed by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases. Recently, two O-acyltransferases from E. lathyris, ElBAHD16 and ElBAHD35, have been identified and shown to be involved in the acylation of lathyrane diterpenoids. These enzymes exhibit specificity for both the acceptor substrate (the hydroxylated lathyrane) and the acyl-CoA donor. It is proposed that specific BAHD acyltransferases catalyze the following reactions:
-
Acetylation at positions C-5 and C-15.
-
Nicotinoylation at position C-3.
-
The exact sequence of these hydroxylation and acylation steps is yet to be definitively established and is an active area of research.
Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, studies on related lathyrane diterpenoids in engineered Saccharomyces cerevisiae provide valuable quantitative insights.
| Product | Host Organism | Precursor | Key Enzymes Expressed | Titer | Reference |
| Jolkinol C | Saccharomyces cerevisiae | Casbene | E. lathyris and J. curcas CYP450s, E. lathyris ADH | ~800 mg/L | [7] |
| Total Oxidized Casbanes | Saccharomyces cerevisiae | Casbene | E. lathyris and J. curcas CYP450s, E. lathyris ADH | >1 g/L | [7] |
Experimental Protocols
The following section outlines generalized protocols for the key experiments required to elucidate the biosynthetic pathway of this compound. These are based on methodologies reported in the literature for the characterization of diterpenoid biosynthetic enzymes.
Heterologous Expression and Functional Characterization of Cytochrome P450s
This protocol describes the expression of candidate CYP genes in a heterologous host, such as Nicotiana benthamiana or yeast, to determine their function.
Workflow:
Workflow for CYP functional characterization.
Methodology:
-
Gene Identification and Cloning:
-
Perform transcriptome analysis of E. lathyris seeds to identify candidate CYP genes from the CYP71D and CYP726A families based on homology to known diterpenoid-modifying enzymes.
-
Amplify the full-length coding sequences of candidate genes and clone them into suitable plant expression vectors.
-
-
Heterologous Expression:
-
Transform Agrobacterium tumefaciens with the expression constructs.
-
Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana. Co-infiltrate with constructs for casbene synthase and a cytochrome P450 reductase (CPR) to provide the substrate and necessary redox partner.
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue after 3-5 days.
-
Perform a solvent extraction (e.g., with ethyl acetate) to isolate the diterpenoids.
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the enzymatic reactions. Compare the metabolite profiles to control infiltrations (e.g., empty vector) to identify novel oxidized products.
-
In Vitro Assay of Acyltransferase Activity
This protocol is for the in vitro characterization of candidate BAHD acyltransferases.
Methodology:
-
Recombinant Protein Expression and Purification:
-
Clone the coding sequence of the candidate acyltransferase into a bacterial expression vector (e.g., pET vector with a His-tag).
-
Express the protein in E. coli (e.g., BL21(DE3) strain) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the hydroxylated lathyrane acceptor substrate, and the acyl-CoA donor (e.g., acetyl-CoA or nicotinoyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction (e.g., by adding an organic solvent).
-
Extract the products and analyze by LC-MS to identify and quantify the acylated products.
-
Regulation of the Pathway
The biosynthesis of specialized metabolites in plants is often tightly regulated. Jasmonates, a class of plant hormones, are known to be involved in the regulation of terpenoid biosynthesis in response to various stimuli.
Jasmonate Signaling
Treatment of E. lathyris transformed root cultures with methyl jasmonate (MeJA) has been shown to transiently increase the transcript levels of early diterpenoid biosynthetic genes, including farnesyl pyrophosphate synthase (FPS), geranylgeranyl pyrophosphate synthase (GGPS), and casbene synthase (CS). This suggests that jasmonate signaling plays a role in upregulating the flux towards diterpenoid biosynthesis in E. lathyris.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Euphorbia Factor L8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, has demonstrated notable cytotoxic effects against a range of human cancer cell lines. This technical guide delineates the current understanding of the mechanism of action of this compound, with a focus on its impact on cell viability, cell cycle progression, and cytoskeletal integrity. The information presented herein is a synthesis of findings from preclinical research, providing a foundational resource for further investigation and potential therapeutic development.
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, the lathyrane-type diterpenoids have garnered significant interest for their potent cytotoxic and multidrug resistance (MDR) reversing properties.[1] this compound belongs to this class of compounds and has been evaluated for its anticancer potential. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This document provides a comprehensive overview of the experimental data and methodologies used to elucidate the cytotoxic activities of this compound.
Cytotoxic Activity
The primary mechanism of action of this compound is the induction of cytotoxicity in cancer cells. The potency of this effect has been quantified across various human cancer cell lines using the sulforhodamine B (SRB) assay.
Data Presentation: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Lung Carcinoma | > 10 |
| MDA-MB-231 | Breast Adenocarcinoma | > 10 |
| KB | Epidermoid Carcinoma | 8.7 |
| MCF-7 | Breast Adenocarcinoma | > 10 |
| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | 6.5 |
Core Mechanisms of Action
The cytotoxic effects of this compound are attributed to a multi-faceted mechanism involving the disruption of the cell cycle and interference with the cytoskeletal network.
Cell Cycle Disruption
While detailed cell cycle analysis for this compound is not extensively reported, studies on closely related lathyrane diterpenoids, such as Euphorbia factors L3 and L9, have shown a distinct impact on cell cycle progression. These compounds induce an accumulation of cells in the G1 to early S phase.[1][2] It is hypothesized that this compound may exert a similar effect, thereby halting cell proliferation.
Cytoskeletal Interference
A significant aspect of the mechanism of action of this compound and related compounds is the disruption of the cellular cytoskeleton.
-
Actin Filaments: Treatment with this compound has been observed to induce pronounced aggregation of actin filaments.[1]
-
Microtubule Network: The compound also causes partial interference with the microtubule network.[1]
The disorganization of these critical cytoskeletal components can lead to defects in cell division, intracellular transport, and maintenance of cell shape, ultimately contributing to apoptosis.
Signaling Pathways and Molecular Interactions
The precise molecular targets of this compound are still under investigation. However, based on the observed cellular effects, a proposed mechanism of action is illustrated below.
Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Isolation of this compound
-
Extraction: Powdered seeds of Euphorbia lathyris (4 kg) are refluxed three times with 95% ethanol (B145695), each for three hours. The combined ethanolic extracts are concentrated to remove the solvent.[1]
-
Partitioning: The resulting residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]
-
Chromatography: The petroleum ether extract is subjected to separation using silica (B1680970) gel column chromatography with a petroleum ether/EtOAc or petroleum ether/acetone gradient, followed by Sephadex LH-20 column chromatography (CHCl3/MeOH or MeOH) and preparative thin-layer chromatography to yield pure this compound.[1]
Experimental workflow for the isolation of this compound.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48 hours.
-
Fixation: The cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Immunofluorescence for Cytoskeletal Analysis
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for α-tubulin (for microtubules) and phalloidin (B8060827) conjugated to a fluorophore (for actin filaments).
-
Secondary Antibody Incubation: For microtubule staining, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI (to stain the nucleus) and imaged using a fluorescence microscope.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. Its mechanism of action appears to involve the disruption of the cell cycle and the disorganization of the actin and microtubule cytoskeleton. Further research is warranted to identify the specific molecular targets of this compound and to fully elucidate the signaling pathways involved in its cytotoxic effects. Such studies will be instrumental in guiding the future development of this compound as a potential anticancer therapeutic. The detailed protocols provided in this guide offer a solid foundation for researchers to build upon in their investigation of this compound and other related lathyrane diterpenoids.
References
Unveiling the Bioactivity of Euphorbia factor L8: A Technical Guide for Researchers
An In-depth Exploration of the Biological Activities, Experimental Protocols, and Associated Signaling Pathways of a Lathyrane Diterpenoid Isolated from Euphorbia lathyris
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant with a history of use in traditional medicine.[1] As with many natural products, scientific inquiry has turned towards elucidating the specific biological activities of its constituent compounds. This technical guide provides a comprehensive overview of the biological activity screening of this compound, targeting researchers, scientists, and professionals in drug development. The document details its cytotoxic, anti-inflammatory, and other notable biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Chemical and Physical Properties
This compound, with the systematic name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, is a tricyclic diterpenoid.[1][2] Its structure consists of fused five-, eleven-, and three-membered rings.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₇NO₇ | [1][3] |
| Molecular Weight | 523.61 g/mol | [1][3] |
| CAS Number | 218916-53-1 | [3] |
| Appearance | Colorless crystal | [4] |
Biological Activities and Quantitative Data
This compound has been investigated for several biological activities, with notable findings in cytotoxicity and anti-inflammatory effects. The following tables summarize the quantitative data from these studies.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.
Table 2: Cytotoxic Activity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 11.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 24.4 |
| KB | Epidermoid Carcinoma | 17.7 |
| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | 16.9 |
| MCF-7 | Breast Adenocarcinoma | 23.8 |
| [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been quantified by its ability to inhibit nitric oxide (NO) production.
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition | RAW264.7 macrophages (LPS-stimulated) | NO Production | 30.3 |
| [6][7] |
Other Reported Activities
-
Anti-HIV-1 Activity: In one study, this compound was found to be inactive against HIV-1 when compared to the zidovudine (B1683550) control.[8]
-
Modulation of Liver X Receptor (LXR): this compound has been shown to significantly reduce the relative luciferase activity of LXRα and down-regulate the expression of LXRα protein in HEK293 cells.[9]
-
P-glycoprotein (P-gp) Inhibition: There is evidence to suggest that lathyrane diterpenoids, including this compound, may act as substrates of P-glycoprotein and exhibit moderate activity in inhibiting its efflux function, which is a key mechanism in multidrug resistance (MDR) in cancer cells.[10][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound.
Isolation and Purification of this compound
The general procedure for isolating this compound from the seeds of E. lathyris involves solvent extraction followed by chromatographic separation.[12]
-
Extraction: The dried and powdered seeds of Euphorbia lathyris are typically extracted with a solvent such as 95% ethanol (B145695) at room temperature through maceration.[12]
-
Fractionation: The resulting crude extract is evaporated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.[12]
-
Chromatographic Separation: The fractions are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Gradient elution is employed with solvent systems like petroleum ether-acetone.[12]
-
Final Purification: Final purification is often achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), utilizing both normal and reversed-phase columns to yield pure this compound.[12][13]
Cytotoxicity Assay (MTT Assay)
While the specific assay for the reported cytotoxicity data is not detailed in all sources, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
Absorbance Reading: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.[6]
Dual-Luciferase Reporter Gene Assay for LXRα Activity
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. Cells are co-transfected with an LXR-responsive luciferase reporter plasmid (LXR-Luc) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase).[9]
-
Compound Treatment: After transfection, the cells are treated with different concentrations of this compound.[9]
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.[9]
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity (RLU) is then calculated as the ratio of the normalized activity in treated cells to that in untreated control cells. A decrease in RLU indicates an inhibitory effect on LXRα transcriptional activity.[9]
Signaling Pathways
Liver X Receptor (LXR) Signaling Pathway
This compound has been shown to down-regulate the expression of LXRα protein, which may be achieved by inhibiting its transcriptional activity.[9] LXR is a nuclear receptor that plays a key role in cholesterol homeostasis, fatty acid metabolism, and inflammation. The diagram below illustrates the potential point of intervention for this compound in this pathway.
Potential Involvement in Apoptosis Signaling
While direct evidence for this compound inducing apoptosis is pending, a related lathyrane diterpenoid, Euphorbia factor L3, has been shown to induce apoptosis in A549 lung cancer cells via the mitochondrial pathway.[4] This involves the loss of mitochondrial membrane potential and the release of cytochrome c.[4] Given the structural similarity, it is plausible that this compound could exert its cytotoxic effects through a similar mechanism.
Conclusion
This compound, a diterpenoid from Euphorbia lathyris, exhibits a range of biological activities, most notably cytotoxicity against various cancer cell lines and anti-inflammatory effects. It also shows potential for modulating the LXR signaling pathway and overcoming multidrug resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other natural products. Further research is warranted to fully elucidate the mechanisms of action, particularly concerning its potential to induce apoptosis and its effects on P-glycoprotein. These findings underscore the importance of natural products as a source of novel therapeutic leads.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tmrjournals.com [tmrjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Euphorbia Factor L8: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Lathyrane Diterpenoid with Therapeutic Potential
Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, represents a class of natural products with a complex architecture and a range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and related lathyrane diterpenoids, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Structure and Biological Activity of this compound
This compound, with the chemical formula C30H37NO7, possesses a characteristic tricyclic 5/11/3-membered ring system. Its structure has been unequivocally determined by single-crystal X-ray diffraction analysis[1][2]. The biological activities of this compound and its analogs span a spectrum from cytotoxicity against various cancer cell lines to the modulation of multidrug resistance (MDR). However, its anti-HIV-1 activity has been reported as inactive compared to the zidovudine (B1683550) control.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and related lathyrane diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 11.8 | [3] |
| MDA-MB-231 (Breast Cancer) | 24.4 | [3] | |
| KB (Nasopharyngeal Carcinoma) | 17.7 | [3] | |
| KB-VIN (Multidrug-Resistant) | 16.9 | [3] | |
| MCF-7 (Breast Cancer) | 23.8 | [3] | |
| MCF-7 (Breast Cancer) | >50 | ||
| HepG2 (Hepatocellular Carcinoma) | >50 | ||
| Euphorbia factor L2b | U937 (Histiocytic Lymphoma) | 0.87 ± 0.32 | [4] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [5] |
Structure-Activity Relationship (SAR) Studies
The biological activity of lathyrane diterpenoids is intricately linked to their structural features. SAR studies have revealed key determinants for their cytotoxic and MDR-reversing properties.
Key SAR Findings for Lathyrane Diterpenoids:
-
Substituents at C-3, C-5, C-7, and C-15: The nature and stereochemistry of the acyl groups at these positions are critical for cytotoxicity and cell line selectivity[3].
-
Aromatic Moieties: The presence of an aromatic ring in the acyl substituents can enhance MDR reversal activity.
-
Lipophilicity: Increased lipophilicity has been correlated with improved MDR reversal activity.
-
Gem-dimethylcyclopropane Ring Configuration: The stereochemistry of the cyclopropane (B1198618) ring influences cytotoxic activity[4].
-
C-12/C-13 Double Bond Geometry: The geometry of the endocyclic double bond at C-12 and C-13 is a determinant of cytotoxicity[4].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and its analogs.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound or analog solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C[6].
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking[6].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader[6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay
This assay assesses the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., KB-VIN, MCF7R) and their parental sensitive cell line.
-
Rhodamine 123
-
Test compounds (potential MDR modulators)
-
Known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) as a positive control.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture P-gp overexpressing and sensitive cells to 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or positive control for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration of 5.25 µM) to the cells and incubate for another 30 minutes at 37°C[7].
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 accumulation in the presence of the test compound indicates inhibition of P-gp activity.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds
-
Reaction buffer containing a template/primer (e.g., poly(A)/oligo(dT)), and dNTPs labeled with digoxigenin (B1670575) (DIG) and biotin.
-
Streptavidin-coated microtiter plates
-
Anti-DIG-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with serially diluted test compounds.
-
Enzymatic Reaction: Initiate the reverse transcription by adding the reaction buffer and incubate at 37°C for 1 hour[8].
-
Capture: Transfer the reaction mixture to streptavidin-coated microplate wells to capture the biotinylated DNA.
-
Detection: Wash the wells and add the anti-DIG-POD antibody. After incubation and further washing, add the peroxidase substrate.
-
Absorbance Measurement: Stop the reaction and measure the absorbance.
-
Data Analysis: A decrease in absorbance indicates inhibition of HIV-1 RT activity.
Signaling Pathways and Mechanisms of Action
Lathyrane diterpenoids exert their biological effects through various molecular mechanisms.
-
Apoptosis Induction: Compounds like Euphorbia factor L3 can induce apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c[5].
-
Cell Cycle Arrest: Some lathyrane diterpenoids can disrupt the normal cell cycle progression, leading to an accumulation of cells in the G1 to early S phase[3].
-
NF-κB Pathway Inhibition: Certain synthetic lathyrane diterpenoid hybrids have been shown to possess anti-inflammatory activity by inhibiting the NF-κB signaling pathway and inducing autophagy[9][10].
-
Pregnane (B1235032) X Receptor (PXR) Agonism: Lathyrane diterpenoids can act as agonists for the human pregnane X receptor (hPXR), leading to the upregulation of genes involved in drug metabolism and efflux, such as CYP3A4, CYP2B6, and MDR1[11].
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with the biological activities of lathyrane diterpenoids.
References
- 1. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Euphorbia factor L8
These application notes provide a detailed protocol for the isolation and purification of Euphorbia factor L8, a diterpenoid compound, from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a tricyclic diterpenoid of the lathyrane type, isolated from the seeds of Euphorbia lathyris.[1][2] This plant is recognized in traditional Chinese medicine for treating various ailments.[1] Structurally, this compound, with the systematic name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, consists of fused five-, eleven-, and three-membered rings.[1][2] The structure has been elucidated through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative isolation and purification protocol for this compound.
| Parameter | Value | Source |
| Starting Material (Seeds of E. lathyris) | 10 kg | [1] |
| Ethyl Acetate (B1210297) (EtOAc) Soluble Materials | 1 kg | [1] |
| Fraction 5 (from initial silica-gel chromatography) | 7.5 g | [1] |
| Fraction 5.2 (from RP-18 silica-gel chromatography) | 1.4 g | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from the methods described by Jiao et al. (2008).[1]
1. Extraction
-
Collect 10 kg of seeds of Euphorbia lathyris.
-
Extract the seeds with 95% ethanol (B145695) (EtOH) at room temperature.
-
Concentrate the resulting extract under reduced pressure (in vacuo).
-
Filter the concentrated extract to remove solid residues.
2. Liquid-Liquid Partitioning
-
Partition the filtrate between ethyl acetate (EtOAc) and water (H₂O).
-
Collect the EtOAc soluble fraction, which will contain the crude mixture of compounds including this compound. The yield of the EtOAc soluble materials is approximately 1 kg.[1]
3. Initial Silica-gel Column Chromatography
-
Subject the 1 kg of EtOAc soluble materials to silica-gel column chromatography.
-
Stationary Phase: 4 kg of silica-gel (160–200 mesh).
-
Mobile Phase: A stepwise elution with a petroleum ether-EtOAc gradient.
-
-
Collect fractions of 500 ml each.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions into 12 main fractions based on their TLC profiles.
4. Reversed-Phase (RP-18) Silica-gel Column Chromatography
-
Take Fraction 5 (approximately 7.5 g) from the initial silica-gel chromatography.
-
Apply this fraction to a reversed-phase (RP-18) silica-gel column.
-
Mobile Phase: A 7:3 mixture of methanol (B129727) (MeOH) and water (H₂O).
-
-
Elute the column to yield five sub-fractions.
5. Final Silica-gel Column Chromatography
-
Subject Fraction 5.2 (approximately 1.4 g) from the RP-18 chromatography to a final silica-gel column.
-
Stationary Phase: 50 g of silica-gel (200–300 mesh).
-
Mobile Phase: A 5:1 mixture of petroleum ether and EtOAc.
-
-
This step should afford the purified compound, this compound.
6. Recrystallization
-
For further purification and to obtain crystals suitable for X-ray diffraction, recrystallize the isolated product from acetone at room temperature.[1]
Characterization
The structure of the isolated this compound can be confirmed by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and ultimately by single-crystal X-ray diffraction.[1]
Signaling Pathway Information
Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. While other related lathyrane diterpenoids from Euphorbia species, such as Euphorbia factor L1, L2, and L3, have been reported to induce apoptosis via the mitochondrial pathway in cancer cells, similar studies for this compound have not been found.[3][4] Therefore, a signaling pathway diagram for this compound cannot be provided at this time. Further research is required to elucidate its mechanism of action.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Yield Extraction of Euphorbia Factor L8 from Euphorbia lathyris
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] This plant has a history of use in traditional Chinese medicine for treating various ailments.[1][2] The diterpenoids within Euphorbia species are of significant interest to the scientific community due to their diverse and potent pharmacological activities, including cytotoxic, anti-inflammatory, and anti-HIV properties.[4][5] Specifically, some lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[6][7][8] These application notes provide a detailed, step-by-step protocol for the extraction and purification of this compound, based on established scientific literature. The provided methodology represents a standard and effective procedure for isolating this compound for research and development purposes.
Quantitative Data Summary
The following table summarizes the yield at various stages of the extraction and purification process, starting from 10 kg of Euphorbia lathyris seeds.[1]
| Starting Material | Extraction/Purification Step | Product | Yield |
| Euphorbia lathyris Seeds | - | - | 10 kg |
| Euphorbia lathyris Seeds | 95% EtOH Extraction & Partitioning | EtOAc Soluble Materials | 1 kg |
| EtOAc Soluble Materials | Initial Silica-Gel Chromatography | Fraction 5 | 7.5 g |
| Fraction 5 | RP-18 Silica-Gel Chromatography | Fraction 5.2 | 1.4 g |
| Fraction 5.2 | Final Silica-Gel Chromatography | This compound | Not explicitly quantified |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from the seeds of Euphorbia lathyris.
Protocol 1: Initial Extraction and Solvent Partitioning
-
Material Preparation : Begin with 10 kg of dried seeds from Euphorbia lathyris.[1]
-
Solvent Extraction :
-
Extract the seeds with 95% ethanol (B145695) (EtOH) at room temperature.[1] The volume of the solvent should be sufficient to fully immerse the plant material.
-
Allow the extraction to proceed, ensuring thorough contact between the solvent and the seeds.
-
-
Concentration : Concentrate the resulting ethanol extract in vacuo using a rotary evaporator to remove the ethanol.[1]
-
Filtration : Filter the concentrated extract to remove any insoluble plant material.[1]
-
Solvent Partitioning :
-
Transfer the filtered, concentrated extract into a separatory funnel.
-
Partition the extract between ethyl acetate (B1210297) (EtOAc) and water (H₂O).[1]
-
Collect the EtOAc layer, which contains the less polar compounds, including diterpenoids.
-
Repeat the partitioning process multiple times to ensure a comprehensive extraction into the EtOAc phase.
-
-
Drying and Weighing : Dry the combined EtOAc soluble materials, for instance using anhydrous sodium sulfate, and then evaporate the solvent to obtain the crude EtOAc extract. The expected yield at this stage is approximately 1 kg.[1]
Protocol 2: Chromatographic Purification
-
Initial Silica-Gel Column Chromatography :
-
Prepare a large silica-gel column (e.g., 160–200 mesh, 4 kg of silica).[1]
-
Adsorb the 1 kg of EtOAc soluble material onto a small amount of silica (B1680970) gel and load it onto the column.
-
Elute the column using a stepwise gradient of petroleum ether (petrol) and ethyl acetate (EtOAc).[1]
-
Collect fractions of a consistent volume (e.g., 500 ml each).[1]
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions based on their TLC profiles. This process should yield multiple combined fractions. For instance, "Fraction 5" was obtained with a yield of 7.5 g.[1]
-
-
Reversed-Phase (RP-18) Silica-Gel Column Chromatography :
-
Apply the semi-purified fraction (e.g., Fraction 5) to an RP-18 silica-gel column.[1]
-
Elute the column with a mixture of methanol (B129727) (MeOH) and water (H₂O), for example, in a 7:3 ratio.[1]
-
Collect the resulting fractions. This step further separates compounds based on polarity. A subsequent fraction, "Fraction 5.2," was obtained with a yield of 1.4 g.[1]
-
-
Final Silica-Gel Column Chromatography :
-
Recrystallization :
-
Take the purified this compound and dissolve it in a minimal amount of acetone (B3395972) at room temperature.[1]
-
Allow the solvent to evaporate slowly to afford the final product as block crystals.[1]
-
Visualizations
Extraction and Purification Workflow
Caption: Workflow for this compound Extraction.
Potential Signaling Pathway
While the specific signaling cascade for this compound is not fully elucidated, lathyrane diterpenoids are known to induce apoptosis via the mitochondrial pathway.[6][7][8] The following diagram illustrates this general mechanism.
Caption: Proposed Apoptotic Pathway for Lathyrane Diterpenoids.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Cell Viability using MTT Assay with "Euphorbia factor L8"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest in oncological research due to demonstrated cytotoxic effects against various cancer cell lines. Related compounds, such as Euphorbia factors L1, L2, and L3, have been shown to induce apoptosis through the mitochondrial pathway.[2][3][4][5] The mechanism of action for this compound is thought to involve the induction of actin filament aggregation and partial disruption of the microtubule network.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[6] The assay quantitatively measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[6] The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells.[7] This protocol provides a detailed methodology for evaluating the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an MTT assay with this compound, which can be used as a template for presenting experimental results.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | IC50 (µM) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 | \multirow{6}{*}{XX.XX} |
| 1 | 1.103 | 0.065 | 87.96 | |
| 10 | 0.876 | 0.051 | 69.86 | |
| 25 | 0.621 | 0.043 | 49.52 | |
| 50 | 0.345 | 0.029 | 27.51 | |
| 100 | 0.152 | 0.018 | 12.12 |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section outlines a detailed protocol for determining the cytotoxicity of this compound using the MTT assay in a 96-well plate format.
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in a final volume of 190 µL.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 10 µL of the diluted this compound solutions to the respective wells.[8] Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C.[8]
-
Carefully remove the supernatant from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability using the following formula:[8] Cell Viability (%) = (Mean absorbance of treated cells / Mean absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus the concentration of this compound to determine the IC50 value.
-
Signaling Pathway
Lathyrane diterpenoids, including compounds structurally related to this compound, are known to induce apoptosis via the mitochondrial (intrinsic) pathway.[2][3][5] This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. real-research.com [real-research.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphorbia Factor L8 Formulation for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] Like other members of this class, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, drawing upon existing knowledge of structurally related compounds, such as ingenol (B1671944) mebutate, to propose a comprehensive research framework.
Formulation of this compound for Preclinical Use
Due to the limited publicly available information on specific formulations of this compound for preclinical research, a topical gel formulation is proposed based on the successful clinical development of the related diterpene ester, ingenol mebutate (marketed as Picato®).[4][5][6] This formulation is suitable for cutaneous applications in preclinical models of skin cancer.
Table 1: Proposed Topical Gel Formulation for this compound
| Component | Concentration (% w/w) | Function |
| This compound | 0.015% or 0.05% | Active Pharmaceutical Ingredient |
| Isopropyl Alcohol | 30% | Vehicle, Penetration Enhancer |
| Hydroxyethyl (B10761427) Cellulose (B213188) | 2% | Gelling Agent |
| Purified Water | q.s. to 100% | Vehicle |
| Benzyl (B1604629) Alcohol | 1% | Preservative |
Protocol 1: Preparation of this compound Topical Gel (100g)
-
In a sterile beaker, dissolve 15 mg (for 0.015% gel) or 50 mg (for 0.05% gel) of purified this compound in 30 g of isopropyl alcohol.
-
In a separate beaker, slowly add 2 g of hydroxyethyl cellulose to 67 g of purified water while stirring continuously until a uniform, lump-free dispersion is achieved.
-
Add 1 g of benzyl alcohol to the aqueous phase and mix thoroughly.
-
Slowly add the alcoholic solution of this compound to the aqueous gel base with continuous stirring until a homogenous gel is formed.
-
Store the final gel in an airtight, light-resistant container at 2-8°C.
Preclinical Evaluation Protocols
In Vitro Cytotoxicity Assessment
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma, KB oral carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) from the dose-response curve.
Table 2: Representative Cytotoxicity Data for Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) |
| Euphorbia factor L1 | A549 | >100 |
| Euphorbia factor L2 | KB-VIN | 1.8 |
| Euphorbia factor L3 | A549 | 34.04 |
| Euphorbia factor L5 | A549 | 0.2 |
| Euphorbia factor L9 | A549 | 1.1 |
Mechanism of Action Studies
The proposed mechanism of action for lathyrane diterpenoids involves the induction of apoptosis through the mitochondrial pathway.[7][8]
Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, Cytochrome c).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
In Vivo Preclinical Studies
Protocol 5: Murine Xenograft Model for Antitumor Efficacy
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A431 squamous cell carcinoma) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Topically apply the this compound gel (0.015% or 0.05%) or the vehicle gel to the tumor area for a specified duration (e.g., once daily for 3 consecutive days).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo antitumor efficacy of topical this compound.
Conclusion
The provided protocols and application notes offer a foundational framework for the preclinical investigation of this compound. While drawing parallels from the well-studied ingenol mebutate, it is imperative that future studies establish the specific formulation parameters, optimal dosing, and detailed molecular mechanisms unique to this compound. These investigations will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 6. Ingenol Mebutate Topical Gel A Status Report On Clinical Use Beyond Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Euphorbia Factor L8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. The protocols are intended for use in research, quality control, and drug development settings.
Introduction
This compound is a complex diterpenoid with potential biological activities that necessitate accurate and precise quantification in various matrices, particularly in plant extracts and pharmaceutical formulations. This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information:
-
Systematic Name: (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene[1]
-
CAS Number: 218916-53-1[3]
Quantitative Data Summary
The following table summarizes quantitative data for this compound from a validated HPLC-ESI-MS method for its determination in the seeds of Euphorbia lathyris.
| Parameter | Value | Reference |
| Linearity Range | 1.0–20.6 µg/mL | [4] |
| Average Recovery (n=6) | 96.94% | [4] |
| Relative Standard Deviation (RSD) of Recovery | 2.1% | [4] |
| Intra-day Precision (RSD) | 0.23% | [4] |
| Inter-day Precision (RSD) | 1.3% | [4] |
| Content in Unprocessed E. lathyris seeds | 0.425 mg/g | [4] |
| Content in Processed E. lathyris seeds | 0.286 mg/g | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is based on a validated method for the analysis of diterpenoids in Euphorbia lathyris seeds and is suitable for routine quality control.[4]
3.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Plant material (Euphorbia lathyris seeds) or other sample matrix
-
Methanol (B129727) (for extraction)
3.1.2. Sample Preparation (from Euphorbia lathyris seeds)
-
Grind the dried seeds into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample.
-
Extract the powder with 50 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. HPLC Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water. A typical starting ratio would be 70:30 (v/v). Optimization may be required based on the specific instrument and column batch.
-
Flow Rate: 0.25 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection Wavelength: 272 nm[4]
-
Injection Volume: 10 µL
3.1.4. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1.0 to 25 µg/mL.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity and regression equation.
3.1.5. Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS
This protocol provides a framework for developing a highly sensitive and selective method for the quantification of this compound, which is ideal for complex matrices or trace-level analysis.
3.2.1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar diterpenoid not present in the sample.
3.2.2. Sample Preparation Follow the same sample preparation procedure as in Protocol 1, but use LC-MS grade solvents. Dilute the final extract as needed to fall within the linear range of the LC-MS/MS instrument.
3.2.3. LC-MS/MS Conditions
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for LC-MS applications (e.g., 2.1 mm internal diameter, sub-2 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation of this compound from matrix components. A starting point could be:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2.4. Mass Spectrometer Parameters and MRM Transition Optimization
-
Precursor Ion Determination: Infuse a standard solution of this compound (approximately 1 µg/mL in 50% acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 524.6.
-
Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 524.6) to identify the most abundant and stable fragment ions. Based on the structure of this compound, potential neutral losses include acetic acid (60 Da) and the nicotinoyl group (123 Da).
-
MRM Transition Selection: Select at least two of the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). A possible set of transitions to evaluate would be:
-
Quantifier: The most intense transition.
-
Qualifier: The second most intense transition.
-
-
Optimization of Collision Energy (CE) and other MS parameters: For each MRM transition, optimize the collision energy to maximize the product ion signal. Also, optimize other source-dependent parameters like capillary voltage and gas flows.
3.2.5. Method Validation and Quantification
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound and the internal standard into a blank matrix.
-
Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to relevant guidelines.
-
Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Putative Signaling Pathway of this compound-Induced Apoptosis
Lathyrane diterpenoids, such as Euphorbia factors L2 and L3, have been shown to induce apoptosis through the mitochondrial pathway.[2][3] Based on its structural similarity, a putative mechanism for this compound is proposed below.
Caption: Putative mitochondrial pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
"Euphorbia factor L8" solubility issues in aqueous solutions
Welcome to the technical support center for Euphorbia factor L8. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring diterpenoid compound isolated from the seeds of Euphorbia lathyris.[1][2] It belongs to the lathyrane class of diterpenoids, which are characterized by a complex tricyclic carbon skeleton.[1] Its chemical formula is C₃₀H₃₇NO₇, with a molecular weight of approximately 523.61 g/mol .[1][2]
Q2: What are the known biological activities of this compound and related compounds?
This compound and other lathyrane diterpenoids have been investigated for a range of biological activities, including cytotoxic effects against various cancer cell lines.[3] Related compounds, such as Euphorbia factors L2 and L3, have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial (intrinsic) pathway.[4][5][6] Some lathyrane diterpenoids have also been studied for their potential anti-inflammatory properties and their ability to modulate multidrug resistance in cancer cells.[7][8][9]
Q3: I am having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?
The primary reason for this difficulty is the chemical nature of this compound. As a lathyrane diterpenoid, it is a highly hydrophobic and lipophilic molecule, meaning it has very poor solubility in water and aqueous solutions like cell culture media.[3][10] When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound often precipitates out of solution.[11]
Q4: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for preparing stock solutions of this compound and other hydrophobic lathyrane diterpenoids for in vitro studies.[5][12] It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility, as absorbed moisture can reduce its effectiveness.[5]
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when adding this compound stock solution to aqueous media.
-
Cause: The concentration of the organic solvent (typically DMSO) in the final working solution is not sufficient to keep the hydrophobic compound dissolved in the aqueous environment.
-
Solution 1: Optimize Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for the final dilution, which will lower the final DMSO concentration.
-
-
Solution 2: Serial Dilution:
-
Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium. This can sometimes help to prevent immediate precipitation.
-
-
Solution 3: Use of a Surfactant or Co-solvent:
-
For particularly challenging situations, the inclusion of a small amount of a biocompatible non-ionic surfactant, such as Tween® 80 or Tween® 20, or a co-solvent like PEG400 (polyethylene glycol 400) in the final medium can help to maintain solubility.[11] However, the effects of these additives on your specific experimental system should be evaluated.
-
Problem: How to prepare this compound for in vivo (animal) studies?
-
Challenge: Direct injection of a DMSO solution is often not suitable for in vivo experiments due to potential toxicity and rapid precipitation in the bloodstream.
-
Recommended Approach: Formulation as a Suspension:
-
A common method for oral or parenteral administration of hydrophobic compounds is to create a homogenous suspension.
-
For example, a formulation can be prepared using carboxymethyl cellulose (B213188) sodium (CMC-Na) in saline.[5] The compound is first dissolved in a minimal amount of an organic solvent like DMSO, and this solution is then slowly added to the CMC-Na solution while vortexing to create a fine suspension.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 523.61 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.24 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may assist in dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately by gentle inversion or pipetting to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Quantitative Data
Table 1: Solubility of Related Lathyrane Diterpenoids in DMSO
| Compound | Solvent | Reported Concentration | Molar Concentration (Approx.) | Source |
| Euphorbia factor L2 | DMSO | 83.33 mg/mL | 129.65 mM | MedchemExpress |
| Euphorbia factor L3 | DMSO | 100 mg/mL | 191.33 mM | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed mechanism of action for related Euphorbia factors and a general workflow for handling hydrophobic compounds in biological assays.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway induced by related Euphorbia factors.
Caption: Experimental workflow for dissolving this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
"Euphorbia factor L8" purity assessment and challenges
Technical Support Center: Euphorbia factor L8
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purity assessment and challenges encountered during the isolation and analysis of this lathyrane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity assessment critical?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like many diterpenes from the Euphorbia genus, it exhibits a range of biological activities, including cytotoxic and anti-inflammatory effects.[3][4] Accurate purity assessment is critical for research and drug development to ensure that the observed biological effects are attributable to the compound itself and not to co-eluting impurities. Consistent purity is essential for reproducible in vitro and in vivo studies and for establishing accurate structure-activity relationships (SAR).[5][6]
Q2: What are the common impurities or structurally related compounds found with this compound?
During the isolation of this compound from its natural source, E. lathyris, it is often found in a complex mixture with other diterpenes, triterpenes, and phenolic compounds.[1][7][8] Researchers should be aware of these potential impurities, which can be challenging to separate due to their structural similarity.
Table 1: Common Co-Occurring Compounds with this compound
| Compound Class | Specific Examples | Reference |
|---|---|---|
| Lathyrane Diterpenes | Euphorbia factor L1, L2, L3, L7a, L7b, L9, Jolkinol, Lathyrol | [1][9][10] |
| Other Diterpenes | Jatrophanes, Ingenanes, Tiglianes | [1][5] |
| Triterpenes | β-amyrin, Cycloartenol, Lupeol | [4][11] |
| Phenolic Compounds | Flavonoids (Quercetin), Tannins (Gallic Acid), Esculetin | [9][12][13] |
| Steroids | β-sitosterol, Stigmasterol |[13] |
Q3: What analytical methods are recommended for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis.[1] Spectroscopic methods are used for structural confirmation and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) with UV detection is used for purity determination and quantification.[1] Normal-Phase (NP-HPLC) can also be used for separating weakly polar compounds.[14]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the compound's identity and structure, and can detect impurities that are not visible by UV in HPLC.[2][15]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying known and unknown impurities by providing molecular weight information.[2][7]
-
X-ray Crystallography: Used to determine the absolute configuration of this compound.[1]
Troubleshooting Guide
Problem 1: My final compound purity is low (<95%) after column chromatography.
-
Possible Cause 1: Incomplete Separation of Structurally Similar Diterpenes. Lathyrane diterpenes often have very similar polarities, making baseline separation on silica (B1680970) gel difficult.[1]
-
Possible Cause 2: Presence of Chlorophyll (B73375). If using aerial parts of the plant, chlorophyll can co-elute with diterpenes.[1]
-
Solution: Introduce a solid-phase extraction (SPE) step using polyamide to remove chlorophyll from the initial extract before proceeding to column chromatography.[1]
-
Problem 2: My HPLC chromatogram shows broad peaks or peak tailing.
-
Possible Cause 1: Poor Sample Solubility. this compound is a relatively nonpolar compound and may not be fully dissolved in highly aqueous mobile phases.
-
Solution: Ensure the sample is fully dissolved in the initial mobile phase or a strong organic solvent like methanol (B129727) or acetonitrile (B52724) before injection. Use a sample solvent that is compatible with the mobile phase.
-
-
Possible Cause 2: Secondary Interactions with the Column. Residual silanol (B1196071) groups on the silica backbone of C18 columns can interact with polar functional groups on the analyte.
-
Solution: Add a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase. This can protonate silanol groups and improve peak shape.
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 3: I observe degradation of this compound during purification or storage.
-
Possible Cause 1: Temperature Instability. Diterpene esters can be sensitive to heat.
-
Solution: Conduct extractions and solvent evaporations at reduced pressure and low temperatures (e.g., below 45°C).[1] Store the purified compound and extracts at -20°C or lower.
-
-
Possible Cause 2: pH Instability. The ester groups on many diterpenes can be susceptible to hydrolysis under acidic or basic conditions.
-
Solution: Use neutral solvents and pH conditions during extraction and purification whenever possible. Avoid prolonged exposure to strong acids or bases.
-
Experimental Protocols & Workflows
General Purification Workflow
The purification of this compound from plant material is a multi-step process designed to remove a wide range of impurities.
Caption: General workflow for isolating this compound from plant material.
Protocol: HPLC Purity Assessment
This protocol outlines a standard reverse-phase HPLC method for determining the purity of a prepared sample of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV/Vis or DAD Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 70% B to 100% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Methanol |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 25 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low purity results from HPLC analysis.
Caption: Troubleshooting flowchart for addressing low purity results in HPLC analysis.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tmrjournals.com [tmrjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. grokipedia.com [grokipedia.com]
- 14. Bioactivity-guided isolation of anticancer compounds from Euphorbia lathyris - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A Biomimetic Approach to Premyrsinane-Type Diterpenoids: Exploring Microbial Transformation to Enhance Their Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to "Euphorbia factor L8" in cancer cells
Welcome to the technical support center for Euphorbia factor L8 (Eup-L8). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Eup-L8 in their cancer cell experiments and troubleshooting potential issues, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a lathyrane diterpenoid that is hypothesized to induce apoptosis in cancer cells by acting as a selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, Eup-L8 disrupts the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
Q2: My cancer cell line is showing reduced sensitivity to Eup-L8 over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to Bcl-2 inhibitors like Eup-L8 is a known phenomenon. The most common mechanisms include:
-
Upregulation of alternative anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Bcl-2 by increasing the expression of other anti-apoptotic proteins, such as Mcl-1 and Bcl-xL.[1][2][3][4][5] These proteins can then sequester pro-apoptotic molecules, rendering Eup-L8 less effective.
-
Mutations in apoptotic pathway components: Mutations in the BCL2 gene can prevent Eup-L8 from binding effectively.[6] Additionally, mutations in pro-apoptotic proteins like BAX can inhibit their ability to induce apoptosis even when released from Bcl-2.[1][6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Eup-L8 out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my resistant cells have upregulated Mcl-1 or Bcl-xL?
A3: You can assess the expression levels of these proteins at both the mRNA and protein levels.
-
Protein Level: Western blotting is the most common method to quantify Mcl-1 and Bcl-xL protein expression. Compare the protein levels in your resistant cell line to the parental, sensitive cell line.
-
mRNA Level: Real-time quantitative PCR (RT-qPCR) can be used to measure the transcript levels of MCL1 and BCL2L1 (the gene encoding Bcl-xL).
Q4: Are there any known combination strategies to overcome Eup-L8 resistance?
A4: Yes, based on the known resistance mechanisms, several combination strategies can be explored:
-
Co-treatment with an Mcl-1 inhibitor: If your resistant cells show upregulation of Mcl-1, combining Eup-L8 with a selective Mcl-1 inhibitor may restore sensitivity.[5]
-
Combination with a Bcl-xL inhibitor: Similarly, for cells overexpressing Bcl-xL, a combination with a Bcl-xL inhibitor could be effective.
-
Inhibition of drug efflux pumps: If increased drug efflux is suspected, co-administration with a known P-gp inhibitor could enhance the intracellular concentration of Eup-L8.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death observed in response to Eup-L8 treatment compared to initial experiments. | Development of resistance through upregulation of Mcl-1 or Bcl-xL. | 1. Perform Western blot and RT-qPCR to compare Mcl-1 and Bcl-xL expression in resistant vs. sensitive cells. 2. If upregulation is confirmed, consider combination therapy with an Mcl-1 or Bcl-xL inhibitor. |
| No significant increase in apoptosis (Annexin V staining) despite using a high concentration of Eup-L8. | 1. Mutation in BAX or other downstream apoptotic proteins. 2. Increased drug efflux. | 1. Sequence the BAX gene in resistant cells to check for mutations. 2. Perform a rhodamine 123 efflux assay to assess P-gp activity. If efflux is high, test Eup-L8 in combination with a P-gp inhibitor. |
| Inconsistent IC50 values for Eup-L8 in cell viability assays. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration due to improper storage or dilution. 3. Contamination of cell culture. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of Eup-L8 for each experiment and store the stock solution according to the manufacturer's instructions. 3. Regularly check cell cultures for contamination. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) of Eup-L8 |
| Parental Sensitive Line | 5.2 ± 0.6 |
| Eup-L8 Resistant Line | 48.7 ± 3.1 |
Table 2: Protein and mRNA Expression Levels of Anti-Apoptotic Proteins in Sensitive vs. Resistant Cells
| Target | Cell Line | Relative Protein Expression (Fold Change vs. Sensitive) | Relative mRNA Expression (Fold Change vs. Sensitive) |
| Bcl-2 | Sensitive | 1.0 | 1.0 |
| Resistant | 0.9 | 1.1 | |
| Mcl-1 | Sensitive | 1.0 | 1.0 |
| Resistant | 8.2 | 7.5 | |
| Bcl-xL | Sensitive | 1.0 | 1.0 |
| Resistant | 1.2 | 1.3 |
Table 3: Apoptosis Induction by this compound in Sensitive and Resistant Cells
| Treatment | Cell Line | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | Sensitive | 3.5% ± 0.8% |
| Resistant | 4.1% ± 1.2% | |
| Eup-L8 (10 µM) | Sensitive | 65.2% ± 4.5% |
| Resistant | 12.8% ± 2.1% |
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
Western Blot for Bcl-2, Mcl-1, and Bcl-xL
-
Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers specific for BCL2, MCL1, BCL2L1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat sensitive and resistant cells with Eup-L8 or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.origene.com [cdn.origene.com]
- 5. bu.edu [bu.edu]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Investigating Off-Target Effects of Euphorbia Factor L8
Welcome to the technical support center for researchers working with Euphorbia factor L8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of its potential off-target effects. Given that this compound is a diterpenoid from Euphorbia lathyris, its mechanism of action is anticipated to be similar to other well-studied compounds from the Euphorbia genus, such as ingenol (B1671944) mebutate, which are known activators of Protein Kinase C (PKC). Therefore, this guide will focus on off-target effects related to PKC activation and provide protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known effect?
A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] Lathyrane diterpenoids have shown cytotoxic activity against various cancer cell lines.[1] The mechanism of action for related compounds, such as Euphorbia factor L3, involves the induction of apoptosis through the mitochondrial pathway.[4][5]
Q2: What is the likely on-target mechanism of action for this compound?
A2: Based on its structural similarity to other diterpene esters from Euphorbia species, like ingenol mebutate, this compound is predicted to be an activator of Protein Kinase C (PKC) isoforms.[6] Phorbol esters, which are structurally similar, act as analogs of the endogenous ligand diacylglycerol (DAG) and bind to the C1 domain of classical and novel PKC isoforms, leading to their activation.[7] This activation is a key step in various cellular signaling pathways that can lead to apoptosis in cancer cells.
Q3: What are the potential off-target effects of a PKC activator like this compound?
A3: Off-target effects can arise from several sources:
-
Activation of unintended PKC isoforms: There are multiple PKC isozymes with diverse and sometimes opposing cellular functions.[8][9] Non-selective activation can lead to a wide range of unintended biological responses.
-
Binding to non-kinase C1 domain-containing proteins: Other proteins besides PKC possess C1 domains and can be activated by DAG analogs.[7] These include Ras guanyl-releasing proteins (RasGRPs), Munc13 (involved in neurotransmitter release), and chimaerins.[10][11]
-
Paradoxical pathway activation: In some cases, kinase activators or inhibitors can lead to the unexpected activation of signaling pathways.[3][12][13]
Q4: We are observing an unexpected cellular phenotype that doesn't align with the known function of our intended PKC target. How do we begin to investigate this?
A4: An unexpected phenotype is a strong indicator of potential off-target effects. A systematic approach is recommended to identify the underlying cause. The following workflow provides a general guide for your investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol Esters Modulate Spontaneous and Ca2+-Evoked Transmitter Release via Acting on Both Munc13 and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Research Integrity in Euphorbia factor L8 Studies
Introduction
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a major concern?
A1: Cell line contamination refers to the unintended introduction of foreign elements into a cell culture. These contaminants can be biological, such as bacteria, fungi, yeast, viruses, mycoplasma, or even other cell lines (cross-contamination), or chemical, like impurities in media or reagents.[5][6] This is a significant concern because contamination can alter the biological characteristics of the cell line, leading to unreliable and irreproducible experimental results.[5][7]
Q2: What are the most common types of biological contaminants?
A2: The most prevalent biological contaminants are:
-
Mycoplasma: These are small bacteria that lack a cell wall and are difficult to detect by visual inspection. They can significantly alter cell metabolism, growth, and gene expression.
-
Bacteria and Fungi (including Yeast): These are often visible by changes in the culture medium's turbidity and pH.[5]
-
Cross-contamination with other cell lines: This is a serious issue where a faster-growing cell line can overtake the original culture.[8] The HeLa cell line is a notorious and frequent contaminant.[8][9]
-
Viruses: Viral contamination can be difficult to detect as it may not cause visible cytopathic effects.[10][11]
Q3: How can I source reliable cell lines for my Euphorbia factor L8 experiments?
A3: To minimize the risk of using a misidentified or contaminated cell line, it is crucial to obtain cells from reputable cell banks (e.g., ATCC, DSMZ). These banks perform rigorous quality control and authentication tests. Avoid sourcing cell lines from other laboratories, as this is a common source of cross-contamination.
Q4: How often should I authenticate my cell lines?
A4: It is best practice to authenticate your cell lines at several key points:
-
When a new cell line is received.
-
Before freezing a new cell bank.
-
At regular intervals during continuous culture.
-
If you suspect a contamination issue.
-
Before publishing your research.
Many journals and funding agencies now require cell line authentication data.[9]
Troubleshooting Guide
This guide will help you identify potential cell line contamination based on common experimental issues.
| Observed Problem | Potential Cause (Contamination-Related) | Recommended Action |
| Inconsistent results with this compound treatment across experiments. | The cell line may be contaminated with another cell line that has a different sensitivity to the compound. Genetic drift in a continuously cultured cell line can also lead to varied responses. | Authenticate your cell line using Short Tandem Repeat (STR) profiling. |
| Unexpected changes in cell morphology (shape, size). | Mycoplasma or viral infections can alter cell morphology. Cross-contamination with a different cell type will also lead to morphological changes.[5] | Visually inspect cultures daily. Perform mycoplasma testing and consider electron microscopy for viral detection.[10][12] |
| Sudden drop in cell viability or proliferation rate. | Bacterial or fungal contamination can rapidly kill cells by depleting nutrients and releasing toxins.[5] Mycoplasma can also slow cell growth. | Check for visible signs of contamination (turbidity, color change). Perform routine mycoplasma testing. |
| pH of the culture medium changes rapidly. | Bacterial contamination often leads to a sudden drop in pH (medium turns yellow).[5] Fungal contamination may cause a more gradual pH change.[13] | Immediately discard the contaminated culture and decontaminate the incubator and biosafety cabinet. |
| Cells do not respond to this compound as described in the literature. | You may be working with a misidentified cell line that has a different genetic background and signaling pathways. | Perform STR profiling to confirm the identity of your cell line. |
Quantitative Data on Cell Line Contamination
The following table summarizes the estimated prevalence of cell line contamination, highlighting the critical need for routine authentication.
| Type of Contamination | Estimated Frequency | References |
| Cross-contamination/Misidentification | 15-36% | [7][11] |
| Mycoplasma Contamination | 5-30% or higher | [11] |
| Cross-contamination in specific studies | 18% of 252 cancer cell lines submitted to DSMZ; 46% of 278 cell lines in a Chinese study | [8][9] |
Experimental Protocols
1. Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of specific, highly polymorphic short tandem repeat loci in the genome.
-
Sample Preparation: Isolate genomic DNA from a fresh cell pellet of your cultured cells.
-
PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit. These kits contain fluorescently labeled primers for multiple STR markers.
-
Fragment Analysis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Compare the resulting STR profile (the number of repeats at each locus) to the reference STR profile of the original cell line, which can be found in cell bank databases. A match of ≥80% is generally required to confirm identity.
2. Mycoplasma Detection by PCR
PCR-based methods are rapid and highly sensitive for detecting mycoplasma contamination.
-
Sample Collection: Collect a small aliquot of the cell culture supernatant.
-
DNA Extraction: Extract potential mycoplasma DNA from the supernatant.
-
PCR Amplification: Perform PCR using primers that target conserved regions of the mycoplasma genome, such as the 16S rRNA gene.
-
Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination. Commercial kits often include positive and negative controls.[13]
3. Routine Aseptic Technique for Contamination Prevention
-
Work in a certified Class II biological safety cabinet.
-
Disinfect the work surface before and after use.
-
Use sterile pipettes and tips for each manipulation, and never pass a pipette over an open culture vessel.
-
Work with only one cell line at a time to prevent cross-contamination.
-
Regularly clean and decontaminate incubators and water baths.
-
Use antibiotics judiciously, as they can mask low-level contamination and lead to resistant strains.[13]
Visualizations
Caption: Workflow for cell line authentication before and during this compound studies.
Caption: Decision tree for troubleshooting unexpected results in this compound experiments.
Caption: Potential impact of cell line contamination on experimental outcomes.
Conclusion
While no specific cell line contamination issues have been reported in the literature for studies involving this compound, the risk of contamination is a constant and significant threat in all cell culture-based research. By adhering to strict aseptic techniques, sourcing cell lines from reputable suppliers, and implementing a routine schedule of cell line authentication, researchers can significantly enhance the reliability and reproducibility of their findings. This vigilance is paramount to ensuring that the investigation into the therapeutic properties of compounds like this compound is built on a foundation of sound and valid scientific data.
References
- 1. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cephamls.com [cephamls.com]
- 6. greenelephantbiotech.com [greenelephantbiotech.com]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 9. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Methods for authenticating cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. biocompare.com [biocompare.com]
Validation & Comparative
Comparative Analysis of Euphorbia Factor L8 and Euphorbia Factor L1: A Guide for Researchers
An in-depth comparison of the biological activities and mechanisms of action of two lathyrane-type diterpenoids, Euphorbia factor L8 (EFL8) and Euphorbia factor L1 (EFL1), isolated from the seeds of Euphorbia lathyris. This guide provides a summary of their cytotoxic and anti-inflammatory properties, detailed experimental protocols, and an exploration of their known signaling pathways.
This document presents a comparative analysis of this compound and Euphorbia factor L1, two structurally related natural products with potential therapeutic applications. Both compounds have been the subject of research for their cytotoxic and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound and Euphorbia factor L1.
| Table 1: Comparative Cytotoxicity (IC₅₀ in µM) | |||||
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | KB (Oral Epidermoid Carcinoma) | KB-VIN (Multidrug-Resistant KB) | MCF-7 (Breast Cancer) |
| This compound | 11.8 | 24.4 | 17.7 | 16.9 | 23.8 |
| Euphorbia factor L1 | > 40 | > 40 | > 40 | 38.8 | > 40 |
Data sourced from Teng et al., 2018.
| Table 2: Comparative Anti-inflammatory Activity | |
| Compound | Inhibition of NO Production (IC₅₀ in µM) in LPS-stimulated RAW264.7 Macrophages |
| This compound | 30.3 |
| Euphorbia factor L1 | 12.7 |
Data sourced from a 2024 review on anti-inflammatory and cytotoxic compounds from Euphorbia.[1]
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is based on the methodology described by Teng et al. (2018) for assessing the cytotoxicity of Euphorbia factor L1 and L8.[2]
-
Cell Culture: Human cancer cell lines (A549, MDA-MB-231, KB, KB-VIN, and MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (Euphorbia factor L1 and L8) are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB is solubilized with a 10 mM Tris base solution. The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This protocol is a generalized procedure based on common methodologies for assessing the anti-inflammatory effects of compounds by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds (Euphorbia factor L1 and L8) for 1-2 hours. Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production is determined by comparing the results of the compound-treated groups with the LPS-only treated group. The IC₅₀ value is then calculated.
Signaling Pathways and Mechanisms of Action
Euphorbia factor L1: Targeting DDR1 in Cancer Metastasis
Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis through the downregulation of Discoidin Domain Receptor 1 (DDR1).[2][3][4][5][6] DDR1 is a receptor tyrosine kinase that, upon activation by collagen, can promote cancer cell migration, invasion, and survival. The proposed mechanism of action for EFL1 in this context involves the modulation of the tumor microenvironment's immune landscape. By inhibiting DDR1 expression, EFL1 facilitates the infiltration of anti-tumor immune cells while reducing the population of immunosuppressive cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration | Semantic Scholar [semanticscholar.org]
- 4. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration | Aging [aging-us.com]
- 5. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - Figure f5 | Aging [aging-us.com]
- 6. TalkMED AI Paper-TAP [tap.talkmed.com]
Cross-Validation of "Euphorbia Factor L8" Activity in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, across various human cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Cytotoxic Activity of this compound
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231 and MCF-7), nasopharyngeal carcinoma (KB), and a multidrug-resistant subline (KB-VIN). The half-maximal inhibitory concentration (IC50) values from a key comparative study are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Lung Carcinoma | > 40 |
| MDA-MB-231 | Breast Adenocarcinoma | > 40 |
| KB | Nasopharyngeal Carcinoma | > 40 |
| MCF-7 | Breast Adenocarcinoma | > 40 |
| KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | > 40 |
Note: In the cited study, this compound was denoted as compound 4.
These findings indicate that, under the tested conditions, this compound did not exhibit potent cytotoxic activity against these specific cancer cell lines, with IC50 values exceeding 40 µM.[1] In the same study, other lathyrane diterpenoids, such as Euphorbia factor L9, demonstrated significantly stronger cytotoxicity, suggesting that minor structural variations among these compounds are critical for their anticancer activity.[1]
Mechanism of Action: Cytoskeletal Disruption
While this compound shows weak cytotoxic activity, it has been observed to induce notable morphological changes in cancer cells. Unlike some other Euphorbia factors that cause cell cycle arrest, this compound does not significantly affect cell cycle progression.[1] Instead, its primary mechanism of action appears to involve the disruption of the cellular cytoskeleton.
Specifically, treatment with this compound leads to pronounced aggregation of actin filaments and partial interference with the microtubule network.[1] This disruption of the cytoskeleton can impact various cellular processes, including cell shape, motility, and division, which are critical for cancer cell proliferation and metastasis.
Signaling Pathway for Cytoskeletal Disruption
The precise signaling pathways through which this compound induces cytoskeletal changes have not been fully elucidated. However, the observed effects on actin and microtubules suggest a potential interaction with key regulatory proteins. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia. Disruption of microtubule dynamics is also known to influence Rho GTPase activity. It is hypothesized that this compound may modulate the activity of these GTPases or their downstream effectors, leading to the observed cytoskeletal disorganization. Further research is required to identify the specific molecular targets of this compound within these pathways.
References
Independent Verification of Euphorbia Factor L8 Research Findings: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the anti-cancer research findings related to Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. The product's performance is compared with other lathyrane diterpenoids and commonly used chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to support independent verification and further investigation.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its analogues, alongside standard chemotherapeutic drugs, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following tables summarize the IC50 values obtained from different studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Lathyrane Diterpenoids Across Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Adenocarcinoma) | KB (Nasopharyngeal Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| This compound | > 40 | > 40 | 19.8 ± 3.5 | > 40 |
| Euphorbia factor L1 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L2 | 36.82 ± 2.14[1] | > 40 | 1.8 ± 0.2 | > 40 |
| Euphorbia factor L3 | 34.04 ± 3.99[2][3] | 10.3 ± 1.1 | 1.9 ± 0.1 | 45.28 ± 2.56[3] |
| Euphorbia factor L9 | 3.9 ± 0.4 | 1.8 ± 0.2 | 0.3 ± 0.05 | 2.5 ± 0.3 |
Data for all compounds in this table, unless otherwise cited, is from the study "Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris" which utilized a Sulforhodamine B (SRB) assay with a 72-hour drug exposure.[4][5]
Table 2: Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay |
| Paclitaxel (B517696) | A549 | 0.027 (median) | 120 h | Tetrazolium-based |
| MDA-MB-231 | 0.3[6] | 72 h | MTT | |
| MCF-7 | 0.0025 - 0.0075 | 24 h | Clonogenic | |
| MCF-7 | 3.5[6] | Not Specified | MTT | |
| Doxorubicin | A549 | > 20[7] | 24 h | MTT |
| A549 | 0.07 | Not Specified | Not Specified | |
| MDA-MB-231 | 6.602 | 48 h | SRB | |
| MCF-7 | 2.5[7] | 24 h | MTT | |
| MCF-7 | 8.306 | 48 h | SRB | |
| MCF-7 | 17.5 µg/mL | 72 h | MTT |
Data for this table is compiled from multiple sources and variations in experimental conditions should be considered when comparing values.[6][7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
To facilitate the independent verification of these findings, detailed methodologies for the key experiments are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound, paclitaxel, doxorubicin) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air-dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value from the dose-response curve.[4][5]
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in the presence of the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathway for this compound-induced apoptosis is not yet fully elucidated, studies on related lathyrane diterpenoids provide valuable insights. Several Euphorbia factors, including L2 and L3, have been shown to induce apoptosis through the mitochondrial pathway.[1][3] Furthermore, a detailed mechanism has been described for Euphorbia factor L1, which suppresses breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1), leading to enhanced immune cell infiltration.[17][18][19]
Proposed Experimental Workflow for Investigating Cytotoxicity
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound.
Caption: Workflow for assessing compound cytotoxicity.
Euphorbia Factor L1-Mediated DDR1 Signaling Pathway
This diagram depicts the signaling pathway through which Euphorbia factor L1 is proposed to exert its anti-metastatic effects in breast cancer by targeting the DDR1 receptor.
Caption: Inhibition of DDR1 signaling by Euphorbia factor L1.
References
- 1. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. advetresearch.com [advetresearch.com]
- 16. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration | Semantic Scholar [semanticscholar.org]
- 18. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Antitumor Studies of Lathyrane Diterpenoids from Euphorbia lathyris
A Comparative Guide for Researchers
This guide provides a comprehensive overview for replicating in vivo antitumor studies of lathyrane diterpenoids, with a focus on compounds derived from Euphorbia lathyris. While specific in vivo experimental data for "Euphorbia factor L8" is not extensively documented in publicly available literature, this document leverages data from in vivo studies on the ethanolic extract of Euphorbia lathyris seeds, the natural source of this compound and other related cytotoxic diterpenoids.[1] This approach provides a robust framework for investigating the antitumor potential of this class of compounds.
This guide will compare the cytotoxic activity of various Euphorbia-derived substances with standard chemotherapeutic agents, detail relevant in vivo experimental protocols, and illustrate the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various lathyrane diterpenoids and extracts from Euphorbia species against a panel of human cancer cell lines. For comparison, data for the standard chemotherapeutic agents 5-Fluorouracil and Oxaliplatin, commonly used in the treatment of colorectal cancer, are also included. This data is essential for dose-range finding in subsequent in vivo studies.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) |
| Euphorbia Factor L2 | A549 | Lung Carcinoma | 36.82 ± 2.14[2] |
| Euphorbia Factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99[3] |
| MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56[3] | |
| LoVo | Colon Adenocarcinoma | 41.67 ± 3.02[3] | |
| Euphorbia Factor L28 | 786-0 | Renal Cell Carcinoma | 9.43 |
| HepG2 | Hepatocellular Carcinoma | 13.22 | |
| Euphorbia lathyris Ethanolic Extract | T84 | Colon Carcinoma | 16.3 ± 2.54 (µg/mL) |
| HCT-15 | Colon Carcinoma | 72.9 ± 1.27 (µg/mL) | |
| 5-Fluorouracil | HCT 116 | Colorectal Carcinoma | 1.48 (after 5 days) |
| HT-29 | Colorectal Adenocarcinoma | 11.25 (after 5 days) | |
| SW620 | Colorectal Adenocarcinoma | ~13 (µg/mL) | |
| Oxaliplatin | HT29 | Colon Carcinoma | 0.33 ± 0.02 (µg/mL) |
| WiDr | Colon Carcinoma | 0.13 ± 0.01 (µg/mL) | |
| SW620 | Colon Carcinoma | 1.13 ± 0.35 (µg/mL) | |
| LS174T | Colon Adenocarcinoma | 0.19 ± 0.01 (µg/mL) |
Experimental Protocols for In Vivo Antitumor Studies
The following protocols are based on established murine models for colorectal cancer, which have been successfully used to evaluate the antitumor efficacy of the ethanolic extract of Euphorbia lathyris.
This model involves the direct implantation of human colorectal cancer cells into the cecum of immunocompromised mice, thereby mimicking the natural environment of tumor development.
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media until they reach approximately 80% confluency.
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of culture medium and Matrigel at a concentration of 0.5 x 10^6 cells in 100 µL. The cell suspension is kept on ice until injection.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the cecum.
-
Slowly inject the 100 µL cell suspension into the cecal wall.
-
Suture the peritoneum and skin.
-
-
Treatment: Once tumors are established (palpable or detectable by imaging), treatment can be initiated. For the Euphorbia lathyris extract, intraperitoneal injections have been used.
-
Monitoring and Endpoint: Tumor growth is monitored regularly. The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
This chemically induced model is particularly relevant for studying inflammation-driven colorectal cancer.
-
Induction of Carcinogenesis:
-
Administer a single intraperitoneal injection of AOM (e.g., 10-12.5 mg/kg body weight).
-
One week after AOM injection, provide DSS (e.g., 1-3% w/v) in the drinking water for 5-7 days to induce colitis.
-
Follow the DSS administration with a recovery period of 2-3 weeks with regular drinking water. This cycle can be repeated 2-3 times to promote tumor development.
-
-
Treatment: Treatment with the investigational compound can be started after the first DSS cycle or once dysplasia is established.
-
Monitoring and Endpoint: Mice are monitored for clinical signs of colitis (weight loss, rectal bleeding). At the end of the study (typically 12-20 weeks), the colon is excised, and the number and size of tumors are determined.
Signaling Pathways and Mechanism of Action
Lathyrane diterpenoids from Euphorbia species have been shown to exert their antitumor effects through the induction of apoptosis, primarily via the mitochondrial pathway.[2][3]
The proposed mechanism involves:
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) generation within the cancer cells.[2]
-
Mitochondrial Membrane Depolarization: Loss of the mitochondrial electrochemical potential.[2]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Activation: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[2]
-
Apoptosis: Cleavage of cellular substrates, leading to programmed cell death.
Additionally, some lathyrane diterpenoids have been found to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer progression.
Visualizations
Caption: Experimental workflows for in vivo antitumor studies.
References
- 1. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Euphorbia Factor L8
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The handling and disposal of potent compounds like Euphorbia factor L8, a diterpenoid isolated from the seeds of Euphorbia lathyris, requires stringent safety protocols to ensure the well-being of laboratory personnel and environmental protection.[1][2] As a member of the phorbol (B1677699) ester family, this compound is classified among substances known for their potential toxicity, including tumor-promoting activity.[3][4] Adherence to the following step-by-step disposal procedures is critical for minimizing risk.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Eye Protection | Safety glasses or goggles must be worn. |
| Lab Coat | A buttoned lab coat should be worn to protect from spills. |
| Respiratory Protection | For solids, a dust respirator is recommended to avoid inhalation.[5] |
Key Safety Reminders:
-
Prevent the generation of dust or aerosols.[5]
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
In case of skin contact, wash the affected area immediately with soap and cold water. Avoid using solvents.[7]
II. Step-by-Step Disposal Protocol
This protocol focuses on the chemical inactivation of this compound, a recommended method for phorbol esters.[5]
Step 1: Inactivation of Pure Compound and Concentrated Solutions
-
Prepare Inactivation Solution: Prepare a fresh 5% sodium hypochlorite (B82951) (bleach) solution.
-
Dilution: Carefully dilute the this compound waste with a compatible solvent to a manageable concentration.
-
Inactivation: Slowly add the 5% sodium hypochlorite solution to the diluted this compound waste. A general recommendation is to use an excess of the hypochlorite solution.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete inactivation of the phorbol ester.
-
Neutralization: After inactivation, neutralize the resulting solution according to your institution's hazardous waste guidelines. This may involve adjusting the pH.
-
Disposal: Dispose of the neutralized solution as chemical waste, following all local and institutional regulations.
Step 2: Disposal of Contaminated Labware
-
Decontamination: All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be submerged in a 5% sodium hypochlorite solution for at least 2 hours.
-
Washing: After decontamination, wash the labware thoroughly with soap and water.
-
Disposal: Dispose of single-use items as solid chemical waste.
Step 3: Managing Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the area.
-
PPE: Don the appropriate PPE before re-entering the area.
-
Containment: For solid spills, dampen with water to prevent dust generation before sweeping.[5] For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the contaminated material into a designated, labeled waste container.
-
Decontamination: Decontaminate the spill area with a 5% sodium hypochlorite solution.
-
Disposal: Dispose of the collected waste and decontamination materials as hazardous chemical waste.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
This guide provides a framework for the safe handling and disposal of this compound. It is imperative that all procedures are conducted in accordance with the specific safety guidelines and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance on waste disposal.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential treatments to reduce phorbol esters levels in jatropha seed cake for improving the value added product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. biocrick.com [biocrick.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Euphorbia factor L8
Hazard Identification and Toxicity
Euphorbia factors are lathyrane-type diterpenoids known for their potential toxicity.[2] Studies have shown that compounds in this family can act as skin irritants and may possess tumor-promoting properties.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Key Hazards:
-
May cause skin, eye, and respiratory tract irritation.
-
Potential for long-term health effects with repeated or prolonged exposure.
-
Considered a hazardous substance; handle with care in a laboratory setting.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling Euphorbia factor L8, based on recommendations for similar compounds.[1]
| Body Area | Personal Protective Equipment | Specifications |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to protect against splashes.[1] |
| Body | Laboratory coat | A full-length lab coat should be worn and kept fastened. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring personnel safety.
Procedural Guidelines:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
Storage Conditions:
| Parameter | Recommendation |
|---|---|
| Short-term Storage | 2-8°C[1] |
| Long-term Storage | -20°C[1] |
| Container | Keep in a tightly sealed, light-resistant container. |
| Atmosphere | Store in a dry and well-ventilated place.[1] |
Emergency Procedures
In the event of an exposure or spill, immediate action is required. The following table outlines the appropriate first aid and spill response measures.[1]
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general method for its isolation from the seeds of Euphorbia lathyris has been described.[4][5]
Isolation Protocol Outline:
-
Extraction: The seeds of E. lathyris are extracted with 95% ethanol (B145695) at room temperature.[5]
-
Concentration and Filtration: The resulting extract is concentrated under vacuum and then filtered.[5]
-
Partitioning: The filtrate is partitioned between ethyl acetate (B1210297) (EtOAc) and water.[5]
-
Chromatography: The EtOAc soluble materials are subjected to silica-gel column chromatography for separation and purification of this compound.[5]
Researchers should develop detailed, risk-assessed protocols for any experimental use of this compound, incorporating the safety information provided in this guide.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: Logical workflow for handling this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Dietary cancer risk conditional cancerogens in produce of livestock fed on species of spurge (Euphorbiaceae). I. Skin irritant and tumor-promoting ingenane-type diterpene esters in E. peplus, one of several herbaceous Euphorbia species contaminating fodder of livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
